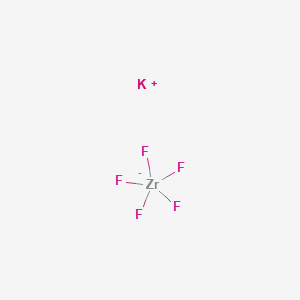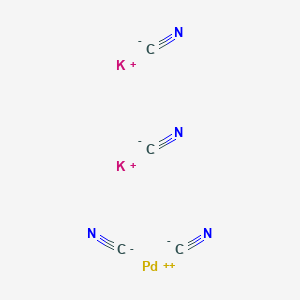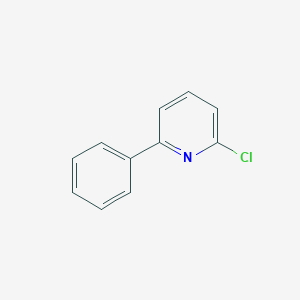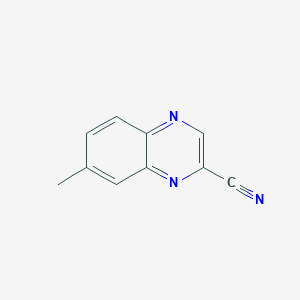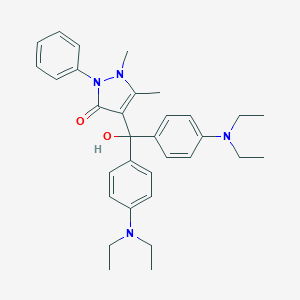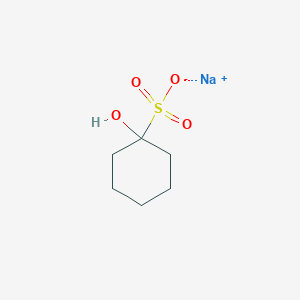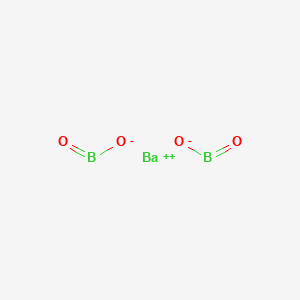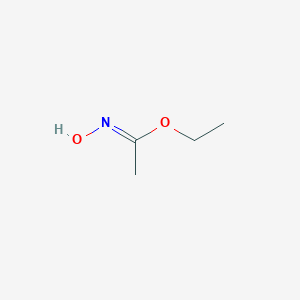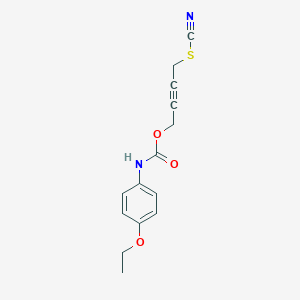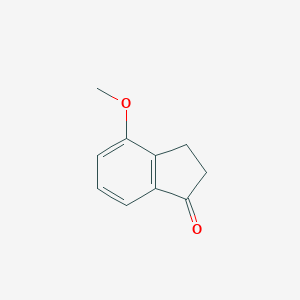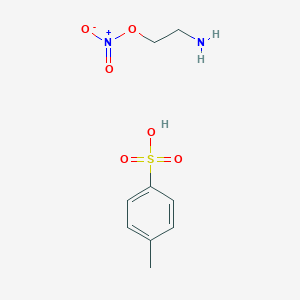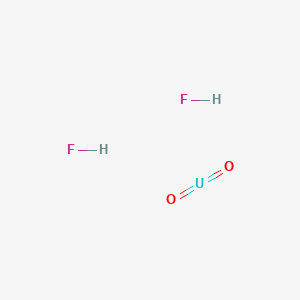
Dioxouranium;dihydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxouranium;dihydrofluoride, also known as uranyl fluoride, is a chemical compound that consists of uranium and fluorine. It is a highly toxic and radioactive substance that has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
Uranyl fluoride is a highly toxic substance that can cause severe damage to living organisms. It acts by binding to DNA and disrupting its structure, leading to mutations and cell death. Uranyl fluoride is also known to interfere with cellular processes, including the metabolism of proteins and lipids.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dioxouranium;dihydrofluoride fluoride are well-documented. Exposure to this substance can cause a range of health problems, including cancer, genetic mutations, and organ damage. Uranyl fluoride is also known to affect the immune system and can cause reproductive problems in both males and females.
Vorteile Und Einschränkungen Für Laborexperimente
Uranyl fluoride has several advantages for use in lab experiments. It is a highly reactive substance that can be used as a powerful oxidizing agent. It is also highly soluble in water, making it easy to work with. However, the use of Dioxouranium;dihydrofluoride fluoride in lab experiments is limited due to its high toxicity and radioactivity.
Zukünftige Richtungen
There are several future directions for the study of Dioxouranium;dihydrofluoride fluoride. One area of research is the development of safer and more efficient methods for the synthesis of this compound. Another direction is the investigation of the potential applications of Dioxouranium;dihydrofluoride fluoride in the treatment of cancer and other diseases. Additionally, there is a need for further research into the effects of Dioxouranium;dihydrofluoride fluoride on the environment and on living organisms.
Conclusion
In conclusion, dioxouranium;dihydrofluoride, or Dioxouranium;dihydrofluoride fluoride, is a highly toxic and radioactive substance that has several potential applications in scientific research. Its synthesis method is complex and dangerous, and its use in lab experiments is limited due to its high toxicity and radioactivity. However, the study of Dioxouranium;dihydrofluoride fluoride is important for understanding its potential applications and for developing safer and more efficient methods for its synthesis and use.
Synthesemethoden
The synthesis of dioxouranium;dihydrofluoride is a complex process that involves the reaction of uranium oxide with hydrofluoric acid. The resulting compound is then treated with hydrogen fluoride to obtain the final product. The synthesis of Dioxouranium;dihydrofluoride fluoride is highly dangerous and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Uranyl fluoride has several applications in scientific research, particularly in the field of nuclear chemistry. It is commonly used as a precursor for the synthesis of other uranium compounds and as a reagent in analytical chemistry. Uranyl fluoride is also used in the production of nuclear fuel and in nuclear reactors.
Eigenschaften
CAS-Nummer |
13536-84-0 |
|---|---|
Produktname |
Dioxouranium;dihydrofluoride |
Molekularformel |
F2H2O2U |
Molekulargewicht |
310.04 g/mol |
IUPAC-Name |
dioxouranium;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;; |
InChI-Schlüssel |
RXWCTKVOMOOHCV-UHFFFAOYSA-N |
SMILES |
O=[U]=O.F.F |
Kanonische SMILES |
O=[U]=O.F.F |
Color/Form |
Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |
Dichte |
6.37 |
melting_point |
300 °C (decomposes) |
Andere CAS-Nummern |
13536-84-0 |
Löslichkeit |
Insoluble in benzene 64.4 g/100 g H2O at 20 °C |
Synonyme |
uranyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



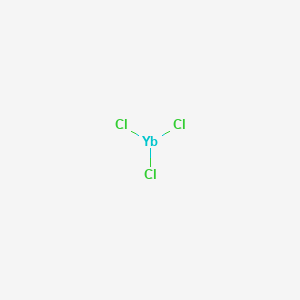
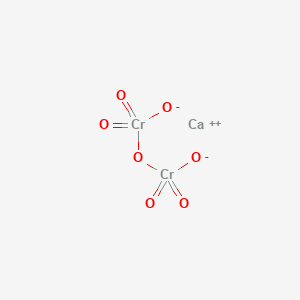
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
